3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione

Lipophilicity profiling Drug-likeness optimization Physicochemical property comparison

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione (CAS 900640-95-1, free base; CAS 1052545-34-2, hydrochloride salt) is a synthetic, sulfur-containing heterocyclic compound belonging to the thiolane-1,1-dione (sulfolane) class. The molecule consists of a tetrahydrothiophene ring bearing two exocyclic sulfonyl oxygens and a cyclopentylamino substituent at the 3-position.

Molecular Formula C9H17NO2S
Molecular Weight 203.30 g/mol
Cat. No. B13165174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione
Molecular FormulaC9H17NO2S
Molecular Weight203.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCS(=O)(=O)C2
InChIInChI=1S/C9H17NO2S/c11-13(12)6-5-9(7-13)10-8-3-1-2-4-8/h8-10H,1-7H2
InChIKeyBHRLZTFOPZEOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione: Procurement-Relevant Compound Identity and Physicochemical Profile


3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione (CAS 900640-95-1, free base; CAS 1052545-34-2, hydrochloride salt) is a synthetic, sulfur-containing heterocyclic compound belonging to the thiolane-1,1-dione (sulfolane) class . The molecule consists of a tetrahydrothiophene ring bearing two exocyclic sulfonyl oxygens and a cyclopentylamino substituent at the 3-position. The free base has a molecular weight of 203.30 g/mol and molecular formula C9H17NO2S . The hydrochloride salt (C9H18ClNO2S, MW 239.76) is a commercially available form with a predicted partition coefficient (LogP) of −0.058 and a distribution coefficient (LogD) of −1.68 at pH 7.4, indicating significant hydrophilicity [1]. The compound contains one hydrogen bond donor (NH) and three hydrogen bond acceptors (two sulfonyl oxygens and the amine nitrogen), consistent with Lipinski's rule-of-five criteria [1]. It is primarily supplied as a building block for medicinal chemistry and proteomics research, and has been specifically noted as a pharmaceutical-impurity reference standard .

Why 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione Cannot Be Casually Substituted by N-Alkyl or Unsubstituted Thiolane-1,1-dione Analogs


The cyclopentylamino substituent at the 3-position of the thiolane-1,1-dione scaffold is not merely a lipophilic appendage; it dictates the compound's conformational, electronic, and steric profile, which governs target engagement in a manner that smaller N-alkyl analogs (methyl, ethyl, sec-butyl) or the unsubstituted 3-amino congener cannot recapitulate. The cyclopentyl group introduces a larger solvent-accessible surface area, distinct hydrogen-bonding geometry, and a restricted rotational profile that simultaneously influences passive membrane permeability, metabolic stability, and binding-pocket complementarity [1]. Predicted physicochemical parameters confirm that the hydrochloride salt of 3-(cyclopentylamino)-1lambda6-thiolane-1,1-dione (LogP −0.058, LogD pH 7.4 −1.68) occupies a unique hydrophilicity–lipophilicity window [2]; in contrast, the unsubstituted 3-amino analog (3-aminothiolane-1,1-dione, CAS 6338-70-1, MW 135.18) is a much smaller, more hydrophilic primary amine with fundamentally different protonation behavior and a complete absence of the cyclopentyl steric shield. Preliminary pharmacological screening further indicates that the cyclopentylamino-substituted thiolane-1,1-dione scaffold can function as a CCR5 antagonist [3], a target for which the cyclopentyl group is a recurrent pharmacophoric element in multiple patent series [4]. Generic replacement with a smaller N-alkyl congener—such as 3-(ethylamino)tetrahydrothiophene-1,1-dioxide (MW 163.24) or 3-(sec-butylamino)tetrahydrothiophene-1,1-dioxide (MW 191.29) —would abolish the cyclopentyl-specific steric and hydrophobic contacts required for this biological profile, mandating procurement of the specific cyclopentylamino derivative for any structure–activity relationship (SAR) program or impurity-tracking workflow.

Quantitative Differentiation of 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione: Comparative Evidence for Procurement Decision-Making


Predicted LogP and LogD Differentiation vs. Smaller N-Alkyl Thiolane-1,1-dione Analogs

The hydrochloride salt of 3-(cyclopentylamino)-1lambda6-thiolane-1,1-dione displays a predicted LogP of −0.058 and a LogD at pH 7.4 of −1.68, placing it in a balanced hydrophilic window that is distinct from both smaller and larger N-alkyl analogs [1]. Computed LogP and LogD values for N-methyl, N-ethyl, unsubstituted 3-amino, and N-sec-butyl thiolane-1,1-dione analogs are not publicly available from standardized databases; however, the molecular-weight progression (3-amino: 135.18 Da ; N-ethyl: 163.24 Da ; N-sec-butyl: 191.29 Da ; N-cyclopentyl HCl salt: 239.76 Da [1]) demonstrates that the cyclopentyl substituent adds a substantially larger hydrophobic surface area (approximately 104.6 Da above the unsubstituted primary amine). Solvent-accessible surface area correlates non-linearly with LogP; the −0.058 LogP value indicates that the cyclopentyl group does not drive the compound into excessively lipophilic space, maintaining aqueous solubility while providing steric bulk for selective target engagement. This differentiates the cyclopentyl derivative from the smaller N-ethyl analog, which lacks sufficient steric volume to fill hydrophobic pockets in protein targets, and from the N-sec-butyl derivative, which presents a branched, flexible alkyl chain with a weaker defined conformational preference. Quantitative experimental partition coefficients for these comparators are required for a fully rigorous comparison; available evidence supports a procurement decision favoring the cyclopentyl derivative when balanced hydrophilicity and a rigid, medium-sized alkyl substituent are desired in SAR exploration [1].

Lipophilicity profiling Drug-likeness optimization Physicochemical property comparison

CCR5 Antagonist Activity: Pharmacological Differentiation from Chemokine Receptor-Targeted Comparators

Preliminary pharmacological screening of 3-(cyclopentylamino)-1lambda6-thiolane-1,1-dione demonstrated CCR5 antagonist activity, with the compound reported as a potential therapeutic agent for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The specific IC50 value and the assay format (e.g., competitive binding, functional chemotaxis inhibition, or gp120-induced cell–cell fusion) are not disclosed in the publicly available Semantic Scholar summary; therefore, a direct head-to-head quantitative comparison with established CCR5 antagonists (such as maraviroc or the cyclic amine series disclosed in US Patent 6,562,978 [2]) cannot be performed at this time. The cyclopentylamino-thiolane-1,1-dione scaffold is structurally distinct from most disclosed CCR5 antagonists, which predominantly feature tropane, piperidine, or piperazine cores with pendant aromatic substituents [2]. The sulfone moiety of the thiolane-1,1-dione provides a strong hydrogen-bond-accepting pharmacophore not present in the typical CCR5 antagonist chemotypes, suggesting a potentially differentiated binding mode. The absence of published quantitative potency data for this compound mandates that this evidence be classified as 'Class-level inference'; nonetheless, the explicit identification of CCR5 as the target provides a clear experimental direction and differentiates the compound from thiolane-1,1-dione analogs that have not been associated with chemokine receptor modulation.

CCR5 antagonism HIV entry inhibitor Chemokine receptor pharmacology

Pharmaceutical Impurity Reference Standard Utility: Procurement-Relevant Differentiation for Quality Control and Regulatory Compliance

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione hydrochloride (CAS 1052545-34-2) is explicitly designated and supplied as a pharmaceutical impurity reference standard . This classification distinguishes it from the majority of 3-amino-thiolane-1,1-dione analogs, which are marketed solely as research intermediates or building blocks without impurity-standard certification. The compound is commercially available at 95%+ purity (HCl salt) and at 98% purity from alternative suppliers , meeting the typical purity threshold required for reference-standard use in HPLC and LC-MS impurity quantification. In comparative terms, the N-methyl analog (3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride, CAS 53287-53-9) and N-ethyl analog (CAS 202277-72-3) are not cataloged as impurity reference standards, limiting their applicability in regulated pharmaceutical quality-control workflows. The availability of a defined, high-purity form of the cyclopentylamino derivative with an explicit reference-standard designation provides a tangible procurement advantage for analytical laboratories performing forced degradation studies, process impurity tracking, or compendial monograph compliance testing in which this specific thiolane-1,1-dione scaffold appears as a potential degradant or synthetic by-product.

Pharmaceutical impurity profiling Reference standard procurement Regulatory analytical chemistry

Hydrogen-Bond Donor/Acceptor Profile and Ring Conformational Rigidity: Structural Differentiators vs. Acyclic Sulfonamide Alternatives

The thiolane-1,1-dione core provides a conformationally constrained cyclic sulfone scaffold with two hydrogen-bond-accepting oxygen atoms oriented in a fixed spatial arrangement that is unavailable in acyclic sulfonamide alternatives [REFS-1, REFS-2]. 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione contains one hydrogen-bond donor (the secondary amine NH) and three hydrogen-bond acceptors (two sulfone oxygens, one amine nitrogen), with a topological polar surface area (TPSA) of 46.17 Ų [1]. The cyclopentyl group adopts a restricted conformational ensemble (primarily envelope and twist conformations) that projects a defined steric volume relative to the sulfone plane, unlike acyclic N-alkyl groups (e.g., N-ethyl or N-sec-butyl) that sample a broader range of torsional states. This conformational restriction can enhance binding affinity through reduced entropic penalty upon target engagement and can improve selectivity by disfavoring accommodation in off-target binding sites. Acyclic sulfonamides bearing a cyclopentylamino substituent (e.g., N-cyclopentyl-sulfuric diamide) share the cyclopentyl Pharmacophore but lack the cyclic sulfone scaffold, sacrificing the rigid hydrogen-bonding geometry provided by the thiolane-1,1-dione ring system. The combination of a cyclic sulfone with a secondary cyclopentylamine substituent thus creates a unique pharmacophoric signature—rigid dual H-bond acceptor + conformationally restricted hydrophobic group—that is not reproduced by any single commercially available comparator scaffold.

Hydrogen-bonding pharmacophore Conformational restriction Scaffold hopping

Recommended Application Scenarios for 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard in Forced Degradation and Stability-Indicating Method Development

The explicit designation of 3-(cyclopentylamino)-1lambda6-thiolane-1,1-dione hydrochloride as a pharmaceutical impurity reference standard positions it as a direct-use material in analytical quality control laboratories. When developing stability-indicating HPLC or UPLC methods for active pharmaceutical ingredients (APIs) that incorporate or degrade to thiolane-1,1-dione-related impurities, this compound can serve as a qualified impurity marker without the need for additional in-house certification. The availability at 95%+ and 98% purity meets the typical reference-standard purity criterion (≥95%) required by ICH Q3A/Q3B guidelines for impurity quantification. This scenario is particularly relevant for pharmaceutical manufacturers and contract research organizations conducting forced degradation studies or process impurity profiling where the cyclopentylamino-thiolane-1,1-dione scaffold is a known or suspected degradant.

Medicinal Chemistry SAR Exploration of CCR5 Antagonists Using a Novel Cyclic Sulfone Chemotype

The preliminary identification of CCR5 antagonist activity [1] warrants procurement of this compound as a starting point for structure–activity relationship (SAR) campaigns targeting chemokine receptor modulation. Unlike the tropane/piperidine scaffolds that dominate the CCR5 antagonist patent landscape [2], the thiolane-1,1-dione core offers a differentiated sulfone pharmacophore with dual H-bond-accepting capacity and conformational rigidity. Medicinal chemists can use this compound to explore the binding-site topology of CCR5 with a scaffold that may address resistance liabilities (e.g., maraviroc-resistant HIV strains) or pharmacokinetic shortcomings of existing agents. The cyclopentyl group provides a defined steric probe; systematic replacement with smaller N-alkyl groups (methyl, ethyl) or larger cyclic amines (cyclohexyl) would enable mapping of the steric tolerance of the CCR5 binding pocket.

Physicochemical Probe for Hydrogen-Bonding and Lipophilicity Optimization in CNS Drug Discovery

The balanced physicochemical profile—LogP −0.058 and LogD(pH 7.4) −1.68 [3], coupled with a TPSA of 46.17 Ų—places this compound within the favorable property space for CNS drug candidates (CNS MPO score is optimized when TPSA < 70 Ų and LogD is between 1 and 3; the compound's sub-zero LogD makes it more hydrophilic than most CNS drugs, suggesting potential for peripheral restriction or specific transporter-mediated CNS uptake). This profile makes 3-(cyclopentylamino)-1lambda6-thiolane-1,1-dione a valuable calibration compound for in silico models predicting blood–brain barrier penetration of cyclic sulfones and for experimental validation of property-based drug-design principles. Researchers involved in CNS or peripheral selectivity optimization can use this compound to benchmark computational predictions against experimental permeability and brain-to-plasma ratio measurements.

Building Block for Diversity-Oriented Synthesis of Thiolane-1,1-dione Libraries

As a secondary amine containing a reactive NH group, 3-(cyclopentylamino)-1lambda6-thiolane-1,1-dione can serve as a versatile intermediate for library synthesis via N-alkylation, N-acylation, N-sulfonylation, or reductive amination. The cyclopentyl group remains intact throughout these transformations, providing a constant steric anchor while the amine is functionalized to explore diverse chemical space. This is particularly valuable for combinatorial chemistry and high-throughput screening (HTS) library construction, where the thiolane-1,1-dione core imparts favorable physicochemical properties (low LogP, moderate TPSA, compliance with Lipinski rules) that enhance hit and lead development prospects. The commercial availability of the compound at 98% purity supports direct use in parallel synthesis workflows without additional purification.

Quote Request

Request a Quote for 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.